Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate typically involves multi-step organic reactions. The starting materials often include pyridine and pyrimidine derivatives, which undergo various chemical transformations such as alkylation, amidation, and esterification. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions may produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-(pyridin-2-YL)pyrimidine-4-carboxylate: Similar in structure but lacks the tert-butoxy and oxopropyl groups.
6-Amino-2-(pyridin-2-YL)pyrimidine-4-carboxylate: Contains an amino group instead of the tert-butoxy and oxopropyl groups.
Ethyl 6-(methylamino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate: Contains a methylamino group instead of the tert-butoxy and oxopropyl groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate, a complex organic compound with the chemical formula C19H24N4O2 and CAS number 1373028-73-9, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyridine moiety and an ethyl ester functional group. The presence of a tert-butoxy group enhances its lipophilicity, which may influence its biological activity and pharmacokinetic properties. The chemical structure can be represented as follows:
Chemical Structure
Key Properties
Property | Value |
---|---|
Molecular Formula | C19H24N4O2 |
Molecular Weight | 372.4 g/mol |
CAS Number | 1373028-73-9 |
Lipophilicity | High |
This compound exhibits potential as a sodium channel blocker , which may have implications for treating neurological disorders. The unique structure allows it to interact with various biological targets, potentially influencing cellular signaling pathways .
Pharmacological Studies
-
Sodium Channel Blockade :
- The compound has been studied for its ability to inhibit sodium channels, which play a crucial role in neuronal excitability. This activity suggests therapeutic potential in conditions such as epilepsy and neuropathic pain.
- Interaction with G Protein-Coupled Receptors (GPCRs) :
Case Studies
Several studies have explored the biological effects of structurally related compounds, providing insights into the potential applications of this compound:
- Study on Neurological Disorders : A study demonstrated that sodium channel blockers can significantly reduce seizure frequency in animal models of epilepsy. This suggests that this compound may exhibit similar effects .
- Cardiovascular Implications : Research has shown that compounds affecting sodium channels can also influence cardiac rhythms, hinting at the need for further investigation into the cardiovascular effects of this compound.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that require optimization for high yields and purity . Modifications of this compound could lead to derivatives with enhanced biological activity or improved pharmacokinetic properties.
Properties
Molecular Formula |
C19H24N4O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 6-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-2-pyridin-2-ylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H24N4O4/c1-5-26-18(25)14-12-15(21-11-9-16(24)27-19(2,3)4)23-17(22-14)13-8-6-7-10-20-13/h6-8,10,12H,5,9,11H2,1-4H3,(H,21,22,23) |
InChI Key |
CUTUYLWVVWMALN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C2=CC=CC=N2)NCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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